molecular formula C10H6BrNOS2 B3735875 (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3735875
M. Wt: 300.2 g/mol
InChI Key: HCQIPSCNDYWABJ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative belonging to the 5-ene-4-thiazolidinone class, a privileged scaffold in modern medicinal chemistry . This compound is of significant interest in antibacterial and herbicide research. Its potential bioactivity is attributed to the rhodanine core, which is known to inhibit enzymes like diaminopimelate aminotransferase—a key enzyme in L-lysine synthesis in plants and bacteria, making it a potential target for non-toxic herbicides and antibiotics . Furthermore, the 5-arylidene substituent, particularly with halogen atoms like bromine, is a critical structural feature that enhances biological activity and influences key physicochemical properties such as lipophilicity, which is often a dominant factor in its potency . This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature on 5-arylidene-rhodanines for comprehensive data on their synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIPSCNDYWABJ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-75-3
Record name MLS002667325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzylidene group, converting it to a benzyl group.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromobenzylidene and thioxo groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : Methoxy or ethoxy groups (e.g., in dimethoxybenzylidene derivatives) increase solubility but may reduce membrane permeability compared to halogens .
  • Hybrid Structures : Chromene or furan substituents (e.g., in ) introduce planar aromatic systems, favoring intercalation or π-stacking in biological targets .

Biological Activity

(5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of this compound includes a bromobenzylidene group and a thioxo moiety, which contribute significantly to its biological properties. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

PropertyValue
IUPAC Name(5Z)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC10H6BrNOS2
Molecular Weight284.19 g/mol
CAS Number1274892

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including:

  • Huh7 (hepatocellular carcinoma)
  • Caco2 (colorectal adenocarcinoma)
  • MDA-MB 231 (breast carcinoma)
  • PC3 (prostate carcinoma)

The compound showed IC50 values lower than 10 μM in several assays, indicating potent activity against these cancer types .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including enzymes involved in cell signaling pathways associated with cancer progression. The thioxo group may facilitate interactions that lead to the inhibition of critical kinases such as DYRK1A, which is implicated in tumor growth and survival .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial and antifungal activities. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the benzylidene moiety have been shown to affect potency and selectivity against different biological targets. For instance, compounds with larger or more electronegative groups tend to exhibit enhanced activity due to improved binding interactions with target enzymes .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antitumor Activity : A study reported that this compound inhibited proliferation in HCT116 cells with an IC50 value of approximately 6 μM, demonstrating its potential as a therapeutic agent in colorectal cancer treatment .
  • Antimicrobial Testing : In another investigation, the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Q & A

Q. What are the standard synthetic protocols for (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation reaction. A representative method involves reacting 2-thioxothiazolidin-4-one derivatives with 2-bromobenzaldehyde in the presence of ammonium acetate as a catalyst and acetic acid as a solvent. For example, a similar synthesis used 3-(2-(diethylamino)ethyl)-2-thioxothiazolidin-4-one (0.0021 mol) and substituted benzaldehyde (0.0021 mol) under reflux for 4–6 hours . Optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading to improve yield.

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is validated via single-crystal X-ray diffraction (SC-XRD). Key parameters include bond angles (e.g., C8–S1–C7 ≈ 93.2°) and torsion angles (e.g., C8–S1–C7–S2 ≈ −179.12°), which distinguish Z from E isomers. For instance, crystallographic data for analogous compounds show planar geometry of the thiazolidinone ring and dihedral angles between substituents . Nuclear Overhauser Effect (NOE) NMR spectroscopy can supplement this by detecting spatial proximity between protons on the benzylidene and thiazolidinone moieties.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?

SAR studies should systematically vary substituents on the benzylidene (e.g., electron-withdrawing vs. donating groups) and thiazolidinone core (e.g., replacing sulfur with oxygen). For example:

  • Replace the 2-bromo group with 4-fluoro or 4-methoxy groups to assess electronic effects .
  • Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC values) . Computational tools like molecular docking (e.g., targeting E. coli FabH enzyme) can predict binding affinities .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from differences in substituent positions or assay conditions. For example:

  • A 2-bromo substituent may show higher antifungal activity than 4-methoxy analogs due to enhanced electrophilicity .
  • Use standardized protocols (CLSI guidelines) for antimicrobial testing and validate results with dose-response curves. Statistical tools like ANOVA or principal component analysis (PCA) can identify confounding variables (e.g., solvent polarity, bacterial strain variability) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity is influenced by directing groups on the benzylidene ring. For example:

  • The 2-bromo group directs electrophiles to the meta position due to its −I effect.
  • Use Lewis acids (e.g., FeCl₃) to enhance reactivity at specific sites. Monitoring via HPLC or LC-MS ensures product purity, while DFT calculations (e.g., Fukui indices) predict reactive sites .

Methodological Guidance

Q. How to analyze crystallographic data for hydrogen-bonding interactions?

SC-XRD data (e.g., CIF files) should be processed with software like Olex2 or SHELX. Key steps:

  • Identify intermolecular interactions (e.g., N–H···S or O–H···O bonds) using Mercury software.
  • Calculate interaction energies with Hirshfeld surface analysis .
  • Compare packing motifs with similar structures in the Cambridge Structural Database (CSD).

Q. What in silico methods predict metabolic stability of this compound?

Use QSAR models (e.g., SwissADME) to estimate:

  • Lipophilicity (LogP): Critical for membrane permeability.
  • Metabolic hotspots: Cytochrome P450 isoforms (e.g., CYP3A4) likely oxidize the thiazolidinone ring . MD simulations (GROMACS) can assess binding stability to target proteins over 100-ns trajectories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.